
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is a chemical compound with the molecular formula C18H15BFNO. It is known for its unique structure, which includes a borinic acid moiety, a cyclopropyl group, a 3-fluorophenyl group, and an 8-quinolinyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester typically involves the reaction of borinic acid derivatives with appropriate reagents to introduce the cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or quinolinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving boron-based drugs.
Mechanism of Action
The mechanism by which borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The borinic acid moiety can form reversible covalent bonds with nucleophilic sites on these targets, modulating their activity. The cyclopropyl, 3-fluorophenyl, and 8-quinolinyl ester groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other borinic acid derivatives with different substituents, such as:
- Borinic acid, phenyl-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(4-fluorophenyl)-, 8-quinolinyl ester
- Borinic acid, cyclopropyl(3-chlorophenyl)-, 8-quinolinyl ester
Uniqueness
Borinic acid, cyclopropyl(3-fluorophenyl)-, 8-quinolinyl ester is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the 3-fluorophenyl and 8-quinolinyl ester groups contribute to its reactivity and potential biological activity.
Properties
CAS No. |
873101-93-0 |
|---|---|
Molecular Formula |
C18H15BFNO |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
cyclopropyl-(3-fluorophenyl)-quinolin-8-yloxyborane |
InChI |
InChI=1S/C18H15BFNO/c20-16-7-2-6-15(12-16)19(14-9-10-14)22-17-8-1-4-13-5-3-11-21-18(13)17/h1-8,11-12,14H,9-10H2 |
InChI Key |
HTSKOWATUSXZKL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC1)(C2=CC(=CC=C2)F)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
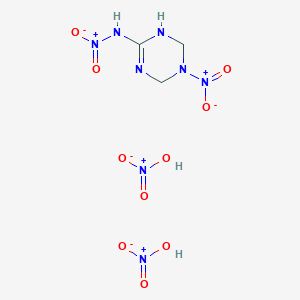
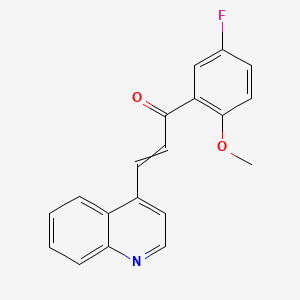
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)
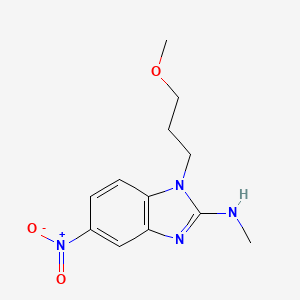

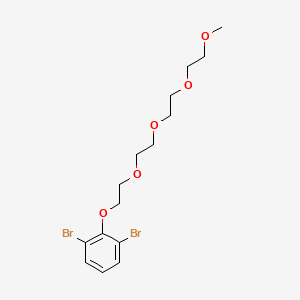
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)
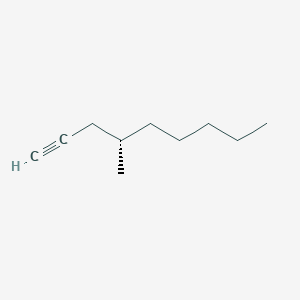
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
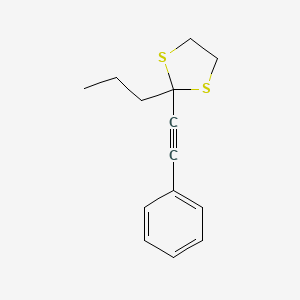
![4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B14192891.png)
